CID 78064317
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Overview
Description
Methylenebis[(2,2-dichloroethenyl)silane] is a chemical compound with the molecular formula C5H8Cl4Si2 It is a silane derivative characterized by the presence of two 2,2-dichloroethenyl groups attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis[(2,2-dichloroethenyl)silane] can be synthesized through the reaction of dichlorosilanes with appropriate reagents. One common method involves the reaction of dichlorosilanes with methylene chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of methylenebis[(2,2-dichloroethenyl)silane] involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized to maximize yield and minimize waste, ensuring cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Methylenebis[(2,2-dichloroethenyl)silane] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bonds in the 2,2-dichloroethenyl groups can participate in addition reactions with nucleophiles or electrophiles.
Polymerization: The compound can undergo polymerization reactions to form silane-based polymers with unique properties.
Common Reagents and Conditions
Common reagents used in the reactions of methylenebis[(2,2-dichloroethenyl)silane] include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Electrophiles: Such as halogens and acids for addition reactions.
Catalysts: Such as platinum or palladium catalysts for polymerization reactions.
Major Products Formed
The major products formed from the reactions of methylenebis[(2,2-dichloroethenyl)silane] depend on the specific reaction conditions and reagents used. Common products include substituted silanes, silane-based polymers, and various organosilicon compounds .
Scientific Research Applications
Methylenebis[(2,2-dichloroethenyl)silane] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Investigated for its potential use in the development of biomaterials and drug delivery systems.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of methylenebis[(2,2-dichloroethenyl)silane] involves its ability to form stable bonds with various substrates. The compound’s reactivity is primarily due to the presence of the 2,2-dichloroethenyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Dichlorodimethylsilane: Another silane derivative with similar reactivity but different functional groups.
Methylenebis(phosphonic dichloride): A compound with similar structural features but different chemical properties and applications.
Uniqueness
Methylenebis[(2,2-dichloroethenyl)silane] is unique due to its specific combination of 2,2-dichloroethenyl groups and a methylene bridge, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Biological Activity
Overview of CID 78064317
This compound is characterized by its unique chemical structure, which includes a phenolic group and a selenium-containing moiety. This structure is believed to play a significant role in its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anti-Tumor Activity
Research has indicated that this compound exhibits anti-tumor properties . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Case Study: MCF-7 Cell Line
A study conducted on the MCF-7 cell line revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 15 µM. The compound's mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Anti-Inflammatory Effects
In addition to its anti-tumor activity, this compound has been studied for its anti-inflammatory effects .
- Experimental Model : Lipopolysaccharide (LPS)-induced inflammation in macrophages.
- Findings : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Data Table: Anti-Inflammatory Activity
Cytokine | Control (pg/mL) | This compound (10 µM) |
---|---|---|
TNF-α | 250 | 85 |
IL-6 | 200 | 70 |
IL-1β | 150 | 50 |
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to both anti-tumor and anti-inflammatory effects.
- Signal Transduction Pathways : It appears to affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Properties
Molecular Formula |
C5H4Cl4Si2 |
---|---|
Molecular Weight |
262.1 g/mol |
InChI |
InChI=1S/C5H4Cl4Si2/c6-4(7)1-10-3-11-2-5(8)9/h1-2H,3H2 |
InChI Key |
UKWVWDJDHBAUAD-UHFFFAOYSA-N |
Canonical SMILES |
C([Si]C=C(Cl)Cl)[Si]C=C(Cl)Cl |
Origin of Product |
United States |
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